molecular formula C22H15ClN2OS B2800791 2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 321555-83-3

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2800791
CAS No.: 321555-83-3
M. Wt: 390.89
InChI Key: SZWITLWZUWSOPI-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the diphenyl groups enhances its potential as a therapeutic agent compared to other thiazole derivatives .

Properties

IUPAC Name

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-18-14-8-7-13-17(18)21(26)25-22-24-19(15-9-3-1-4-10-15)20(27-22)16-11-5-2-6-12-16/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWITLWZUWSOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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